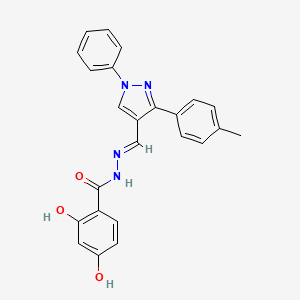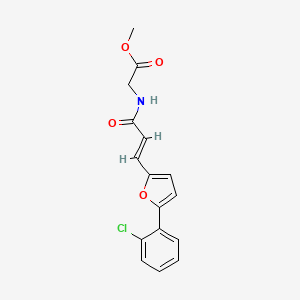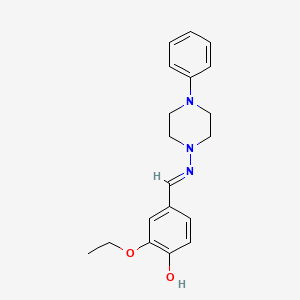![molecular formula C15H15NO2 B11961996 Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- CAS No. 57420-67-4](/img/structure/B11961996.png)
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a methoxy group and a methoxyphenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- typically involves the condensation reaction between 2-methoxybenzenamine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methyl group instead of a methoxyphenylmethylene group.
Benzenamine, 4-methoxy-2-methyl-: Similar structure with an additional methyl group on the aromatic ring.
4,4’-Dimethoxydiphenylamine: Contains two methoxy groups on the aromatic rings.
Uniqueness
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is unique due to the presence of both methoxy and methoxyphenylmethylene groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57420-67-4 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 |
InChI-Schlüssel |
SXUUXRLGBUBJTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)


![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)


![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)
